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Compound of Interest

1-Methylhydrazine-1,2-
Compound Name:
dicarboxamide

Cat. No. 812795339

A Comparative Guide to the Spectroscopic Data of
Methylurea

Disclaimer: Spectroscopic data for the specific compound 1-(carbamoylamino)-1-methylurea
was not found in a comprehensive search of available literature. This guide provides a template
for the cross-referencing of spectroscopic data using the closely related and well-characterized
compound Methylurea as a surrogate. Researchers who have experimentally obtained data for
1-(carbamoylamino)-1-methylurea can use this structure to compare their findings with
established literature values for a similar compound.

This guide is intended for researchers, scientists, and drug development professionals to
facilitate the objective comparison of experimentally acquired spectroscopic data with
established literature values.

Data Presentation

The following tables summarize the key spectroscopic data for Methylurea as reported in the
literature.

Table 1: *H NMR Spectroscopic Data for Methylurea
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Chemical Shift . .
Multiplicity Assignment Reference Solvent
(ppm)
2.65 Singlet -CHs DMSO-ds
5.59 Broad Singlet -NH2 DMSO-de
6.45 Broad Singlet -NH- DMSO-ds

Table 2: 13C NMR Spectroscopic Data for Methylurea

Chemical Shift (ppm) Assignment Reference Solvent
26.5 -CHs Not Specified
159.9 C=0 Not Specified

Table 3: Infrared (IR) Spectroscopic Data for Methylurea

Wavenumber (cm—?)

Vibration Mode

Functional Group

3435 N-H Stretch Amine (-NH2)
3350 N-H Stretch Amide (-NH-)
1655 C=0 Stretch Carbonyl

1575 N-H Bend Amine/Amide

Table 4: Mass Spectrometry Data for Methylurea

mlz Relative Intensity (%) lon Fragment
74 100 [M]*

57 40 [M-NHs]*

44 80 [CONH:]*

30 60 [CH3NH]*
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Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
These protocols can serve as a reference for designing and executing experiments for the
characterization of new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: A 5-10 mg sample of Methylurea is dissolved in approximately 0.7 mL
of a deuterated solvent (e.g., DMSO-ds). The solution is transferred to a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer.

» 'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak.

e 13C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A
larger number of scans is typically required compared to *H NMR. The chemical shifts are
referenced to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation: A small amount of the solid sample is mixed with dry potassium
bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.

e Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)
spectrometer.

e Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is
then placed in the sample holder, and the spectrum is recorded, typically in the range of
4000-400 cm—2.

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-
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MS).

« lonization: Electron lonization (El) is a common method for volatile compounds like
Methylurea.

e Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer,
is used to separate the ions based on their mass-to-charge ratio.

o Data Analysis: The resulting mass spectrum shows the relative abundance of different ion
fragments.

Mandatory Visualization

The following diagram illustrates the logical workflow for cross-referencing experimentally
obtained spectroscopic data with literature values.
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Caption: Workflow for Spectroscopic Data Cross-Referencing.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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